This compound is part of ongoing research aimed at developing new pharmaceuticals, especially those targeting inflammatory and metabolic disorders. It falls under the category of heterocyclic compounds, specifically pyrimidines, which are often explored for their pharmacological properties, including anti-inflammatory and anticancer activities .
The synthesis of 4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine can be achieved through various methods, often involving multi-step processes. A common approach includes:
Specific parameters such as temperature, reaction time, and solvent choice can significantly affect yield and purity. For example, using zinc chloride as a catalyst in a three-component coupling reaction has been documented to enhance the efficiency of synthesizing similar pyrimidine derivatives .
The molecular structure of 4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine can be analyzed using various spectroscopic techniques:
The compound's molecular formula is , indicating a relatively complex structure with multiple functional groups that influence its chemical behavior.
4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine can participate in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for compounds like 4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine often involves interaction with specific biological targets:
Research indicates that modifications in the structure significantly affect potency and selectivity against these targets, which is essential for drug development .
The physical and chemical properties of 4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine include:
These properties play a significant role in determining how the compound behaves in biological systems and its suitability for pharmaceutical applications .
The primary applications of 4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine include:
The structural architecture of 4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine (CAS: 2119574-84-2; MW: 251.69; Formula: C₁₂H₁₁ClFN₃) incorporates key pharmacophores engineered for optimal interaction with the ENL YEATS binding pocket [1] [4]. The chloro substituent at the pyrimidine 4-position functions as a leaving group for potential covalent engagement or as a hydrogen bond acceptor, while the 3-fluoropyridinyl moiety provides π-stacking capability complementary to the aromatic cage of the YEATS domain (F59 and Y78 residues). The isopropyl group at position 5 enhances hydrophobic contacts within the sub-pocket accommodating histone alanine residues. This design specifically exploits the unique "R-Kac" recognition signature of the YEATS domain, where the –1 arginine of histone H3 forms charge-stabilized hydrogen bonds with D103 of ENL [2] [3].
Table 1: Molecular Features and Rationale of 4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine
Structural Feature | Chemical Role | Biological Target Interaction |
---|---|---|
4-Chloro substituent | Electrophilic center | Potential covalent engagement with nucleophilic residues; hydrogen bond acceptor |
3-Fluoropyridinyl ring | π-system with electron deficiency | π-π stacking with aromatic residues F59/Y78 in YEATS aromatic sandwich |
5-Isopropyl group | Hydrophobic moiety | Contacts hydrophobic sub-pocket accommodating histone alanine side chains |
Pyrimidine core | Rigid scaffold | Spatial orientation of functional groups for "R-Kac" mimicry |
Biochemical studies demonstrate that the YEATS domain binds histone H3 peptides acetylated at K27 (KD=30.5 μM), K9 (KD=32.2 μM), and K18 (KD=50.0 μM) [2]. The compound's design prioritizes displacement of these endogenous ligands through competitive binding, thereby disrupting the ENL-histone interaction interface critical for chromatin localization and transcriptional complex assembly.
ENL functions as an epigenetic scaffold protein essential for maintaining oncogenic transcription in acute myeloid leukemia. CRISPR-Cas9 depletion studies reveal that ENL, but not its paralog AF9, is indispensable for leukemia maintenance. ENL knockout induces terminal myeloid differentiation, suppresses leukemia proliferation in vitro and in vivo, and downregulates key oncogenic pathways including MYC and leukemia stem cell signatures [2] [5]. Mechanistically, ENL recruits the super elongation complex (SEC) components—including CDK9, AFF1/4, and ELL—to acetylated histone marks through its YEATS domain. This recruitment facilitates RNA polymerase II phosphorylation at serine 2 (S2P), enabling productive transcriptional elongation.
Table 2: ENL-Dependent Oncogenic Pathways in Acute Leukemias
Pathway | ENL Regulatory Mechanism | Functional Consequence of ENL Inhibition |
---|---|---|
MYC signaling | ENL occupancy at MYC promoter | Reduction in Pol II occupancy and MYC transcript levels |
Leukemia stem cell program | DOT1L-mediated H3K79 methylation | Decreased H3K79me2/me3 at HOXA cluster genes |
Anti-differentiation signaling | Recruitment of EAP complex | Activation of myeloid differentiation markers (e.g., CD11b) |
Metabolic adaptation | Promoter binding of metabolic genes | Impaired mitochondrial function and redox balance |
Chromatin immunoprecipitation sequencing (ChIP-seq) analyses demonstrate ENL enrichment at promoter-proximal regions (±3kb from TSS) of actively transcribed genes in MOLM-13 and MV4;11 leukemia cells. These ENL-bound genes exhibit significantly higher RNA polymerase II occupancy compared to non-ENL genes. Upon ENL depletion, Pol II recruitment decreases dramatically at target loci, accompanied by reduced CDK9 occupancy and diminished H3K79 methylation—a histone modification catalyzed by the ENL-associated DOT1L methyltransferase [2] [5].
The ENL YEATS domain adopts an eight-stranded immunoglobulin-like β-sandwich fold that forms an acidic binding surface for histone acyl-lysine recognition [2] [3] [6]. Co-crystallography studies reveal a conserved "aromatic sandwich" mechanism where the flat acetylamide group of histone H3K27ac is inserted between F59 and Y78 residues via π-π-π stacking interactions. This binding mode extends to other acyl modifications including the recently characterized methacrylation (H3K18mc), where the YEATS domain exhibits selective recognition over bromodomains [6] [9]. The structural plasticity of the YEATS domain enables accommodation of diverse acyl groups (acetyl, crotonyl, methacryl) through hydrophobic expansion of the central cavity.
The compound 4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine exploits this architecture through:
Table 3: Comparative Recognition Properties of Epigenetic Reader Domains
Reader Domain | Preferred Modification | Binding Mechanism | Inhibitor Design Approach |
---|---|---|---|
YEATS (ENL) | H3K27ac, H3K9ac, H3K18cro, H3K18mc | Aromatic sandwich (π-π-π stacking) | Competitive acyl-mimetic small molecules |
Bromodomain (BRD4) | H3K27ac, H4K16ac | Hydrogen bonding via conserved asparagine | Acetyl-lysine mimetics with triazole scaffolds |
Tudor domain | H3K4me3, H4K20me3 | Cation-π interactions with methyl groups | Deep cavity-targeting agents |
This structural precision enables selective disruption of YEATS-dependent transcription without globally affecting bromodomain function. Mutagenesis studies confirm that disruption of the aromatic sandwich (e.g., Y78A mutation) reduces histone binding affinity by >17-fold and abrogates ENL's ability to recruit transcriptional machinery [2] [3].
Targeting the ENL YEATS domain offers distinct pharmacological advantages over broad epigenetic modulators:
The therapeutic relevance extends beyond MLL-r leukemias, as ENL dependency is observed in other contexts including Wilms' tumors harboring ENL mutations. Pharmacological displacement of ENL from chromatin represents a promising epigenetic therapy paradigm with potential for improved therapeutic windows compared to catalytic inhibitors of chromatin modifiers.
Table 4: Key Compounds Targeting ENL in Experimental Therapeutics
Compound | Mechanism | Therapeutic Evidence | Development Status |
---|---|---|---|
4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine | YEATS domain inhibitor | Biochemical binding; target validation | Preclinical (chemical probe) |
MS41 | VHL-recruiting ENL degrader | Suppresses leukemia in xenograft models; degrades mutant ENL | Preclinical |
BET inhibitors (e.g., JQ1) | Bromodomain inhibition | Synergistic effect with ENL disruption | Clinical trials |
Table 5: Compound Characterization Data
Property | Value/Identifier |
---|---|
IUPAC Name | 4-chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine |
CAS Number | 2119574-84-2 |
Molecular Formula | C₁₂H₁₁ClFN₃ |
Molecular Weight | 251.69 g/mol |
SMILES | CC(C)C1=CN=C(N=C1Cl)C1=NC=CC=C1F |
Canonical SMILES | CC(C)C1=CN=C(N=C1Cl)C1=NC=CC=C1F |
InChIKey | WRJLZWNMJSKELI-UHFFFAOYSA-N |
Related Compound | 2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidin-4-ol (CAS: 2732991-11-4) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1